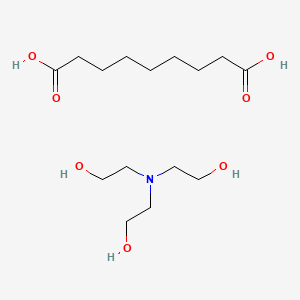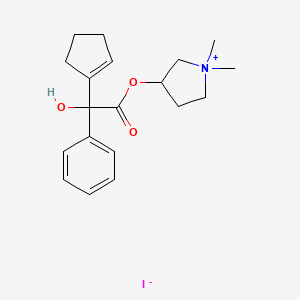![molecular formula C6H15ClN2O2 B13855733 4-[2-(aminooxy)ethyl]Morpholine hydrochloride CAS No. 72423-24-6](/img/structure/B13855733.png)
4-[2-(aminooxy)ethyl]Morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Aminooxy)ethyl]Morpholine hydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O2 and a molecular weight of 219.113 g/mol It is a derivative of morpholine, a heterocyclic amine, and contains an aminooxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(aminooxy)ethyl]Morpholine hydrochloride typically involves the reaction of morpholine with an appropriate aminooxy reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(Aminooxy)ethyl]Morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminooxy group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent but often involve catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds .
Aplicaciones Científicas De Investigación
4-[2-(Aminooxy)ethyl]Morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(Aminooxy)ethyl]Morpholine hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form stable bonds with carbonyl groups, making it useful in the inhibition of enzymes that rely on carbonyl-containing substrates. This interaction can modulate various biochemical pathways and has implications for therapeutic applications .
Comparación Con Compuestos Similares
- 4-[2-(2-Naphthyloxy)ethyl]Morpholine hydrochloride
- 4-[2-(1-Naphthyloxy)ethyl]Morpholine hydrochloride
- 4-[2-(2-Ethoxyphenoxy)ethyl]Morpholine hydrochloride
Comparison: The presence of the aminooxy group allows for specific interactions with carbonyl compounds, making it valuable in both research and industrial contexts .
Propiedades
Número CAS |
72423-24-6 |
|---|---|
Fórmula molecular |
C6H15ClN2O2 |
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
O-(2-morpholin-4-ylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-10-6-3-8-1-4-9-5-2-8;/h1-7H2;1H |
Clave InChI |
LXUKBCJTQUUAPJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)
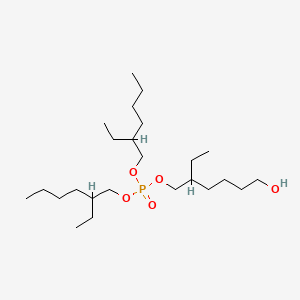
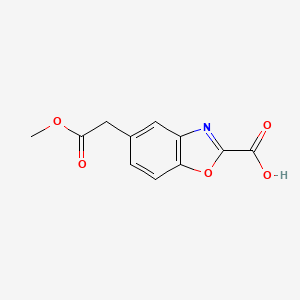
![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)
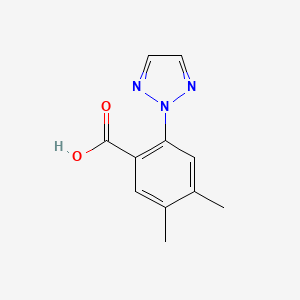
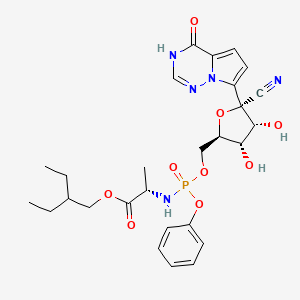
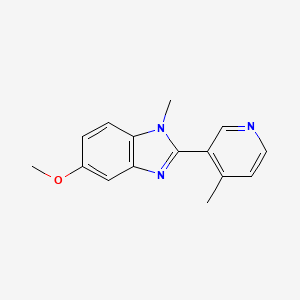
![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)
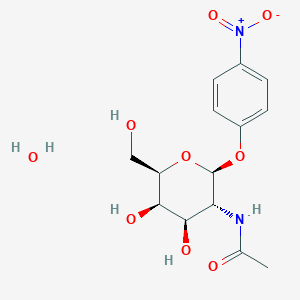
![1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid](/img/structure/B13855696.png)
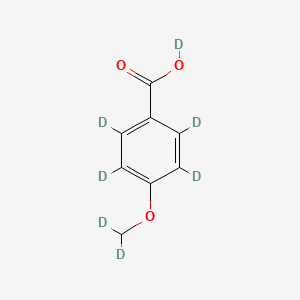
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)
